![molecular formula C13H16N2O2 B7493217 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493217.png)
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as QL-IX-55, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Wirkmechanismus
QL-IX-55 works by inhibiting the activity of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide is activated and recruits other proteins to the site of damage to repair it. In cancer cells with defects in DNA repair pathways, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
QL-IX-55 has been shown to have potent antitumor activity in preclinical studies. It has also been shown to enhance the activity of other DNA-damaging agents, such as radiation and chemotherapy. In addition to its anticancer effects, QL-IX-55 has also been studied for its potential to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
QL-IX-55 is a potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitor, making it a valuable tool for studying the role of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide in DNA repair and cancer biology. However, it is important to note that 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition can have off-target effects and may affect other cellular processes. Additionally, QL-IX-55 has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on QL-IX-55. One area of interest is the development of combination therapies that include QL-IX-55 and other DNA-damaging agents. Another area of focus is the development of more potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors that can overcome the limitations of QL-IX-55. Finally, there is ongoing research on the use of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors in combination with immunotherapy to enhance the immune response against cancer cells.
Synthesemethoden
QL-IX-55 can be synthesized using a multistep process. The starting material is 2-aminobenzonitrile, which is reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate is then treated with sodium methoxide and propylamine to obtain QL-IX-55 as a white solid.
Wissenschaftliche Forschungsanwendungen
QL-IX-55 has been extensively studied for its potential therapeutic applications. It has been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1/2 genes. This makes QL-IX-55 a promising candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Eigenschaften
IUPAC Name |
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFATJNHQHZYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.